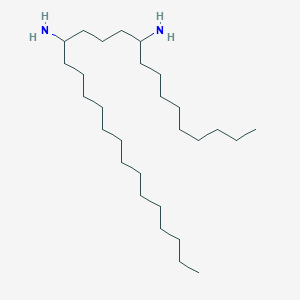![molecular formula C38H32Cl2F6N2O6S2 B14376364 1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] CAS No. 88465-19-4](/img/structure/B14376364.png)
1,1'-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] is a complex organic compound featuring multiple functional groups, including nitro, chloro, and trifluoromethyl groups. This compound is notable for its unique structural arrangement, which combines cyclohexane rings with aromatic systems and sulfur linkages.
Méthodes De Préparation
The synthesis of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane derivatives, followed by the introduction of nitro and chloro groups through nitration and halogenation reactions, respectively. The final step involves the formation of the disulfide linkage and the trifluoromethylation of the aromatic rings. Industrial production methods may employ catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Addition: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the benzene rings.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the chloro and trifluoromethyl groups can engage in various types of chemical interactions. The disulfide linkage allows the compound to form stable complexes with other molecules, influencing its overall reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds include other disulfide-linked aromatic systems and cyclohexane derivatives. For example:
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: A simpler disulfide-linked aromatic compound.
Cyclohexane, 1,1’-(1,2-ethanediyl)bis-: A cyclohexane derivative with a different linkage.
The uniqueness of 1,1’-{Disulfanediylbis[(cyclohexane-1,1-diyl)(4-nitro-3,1-phenylene)oxy]}bis[2-chloro-4-(trifluoromethyl)benzene] lies in its combination of functional groups and structural complexity, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88465-19-4 |
|---|---|
Formule moléculaire |
C38H32Cl2F6N2O6S2 |
Poids moléculaire |
861.7 g/mol |
Nom IUPAC |
2-chloro-1-[3-[1-[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]cyclohexyl]disulfanyl]cyclohexyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C38H32Cl2F6N2O6S2/c39-29-19-23(37(41,42)43)7-13-33(29)53-25-9-11-31(47(49)50)27(21-25)35(15-3-1-4-16-35)55-56-36(17-5-2-6-18-36)28-22-26(10-12-32(28)48(51)52)54-34-14-8-24(20-30(34)40)38(44,45)46/h7-14,19-22H,1-6,15-18H2 |
Clé InChI |
WYSXJYQKUFPLAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C2=C(C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)[N+](=O)[O-])SSC4(CCCCC4)C5=C(C=CC(=C5)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
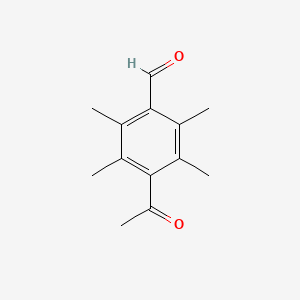
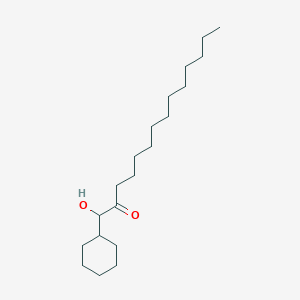
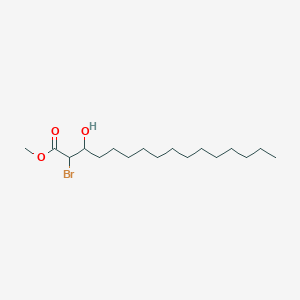
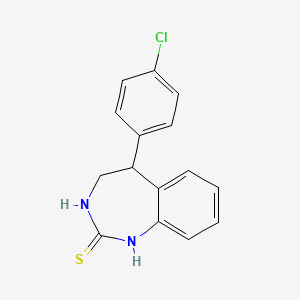
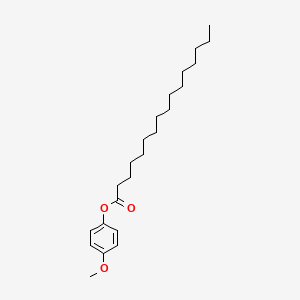
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
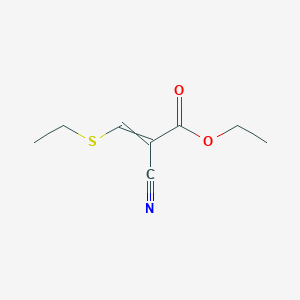
![Methyl [2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]acetate](/img/structure/B14376331.png)
![Bis{3-[(oxiran-2-yl)methoxy]propyl}disiloxane-1,1,3,3-tetrol](/img/structure/B14376334.png)
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)

